molecular formula C17H19N5O2 B12497854 4-hydroxy-2-(piperidin-1-yl)-5-(pyridin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

4-hydroxy-2-(piperidin-1-yl)-5-(pyridin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

Cat. No.: B12497854
M. Wt: 325.4 g/mol
InChI Key: OJHYXXLZDFDXCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(piperidin-1-yl)-5-(pyridin-4-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines piperidine, pyridine, and pyrido[2,3-d]pyrimidine moieties, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-1-yl)-5-(pyridin-4-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a piperidine derivative with a pyridine derivative, followed by cyclization to form the pyrido[2,3-d]pyrimidine core. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial methods often optimize reaction conditions to maximize efficiency and minimize waste, using advanced techniques such as automated reactors and real-time monitoring systems .

Chemical Reactions Analysis

Types of Reactions

2-(piperidin-1-yl)-5-(pyridin-4-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(piperidin-1-yl)-5-(pyridin-4-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(piperidin-1-yl)-5-(pyridin-4-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(piperidin-1-yl)-5-(pyridin-3-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione
  • 2-(piperidin-1-yl)-5-(pyridin-2-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione

Uniqueness

The uniqueness of 2-(piperidin-1-yl)-5-(pyridin-4-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione lies in its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H19N5O2

Molecular Weight

325.4 g/mol

IUPAC Name

2-piperidin-1-yl-5-pyridin-4-yl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione

InChI

InChI=1S/C17H19N5O2/c23-13-10-12(11-4-6-18-7-5-11)14-15(19-13)20-17(21-16(14)24)22-8-2-1-3-9-22/h4-7,12H,1-3,8-10H2,(H2,19,20,21,23,24)

InChI Key

OJHYXXLZDFDXCW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C(CC(=O)N3)C4=CC=NC=C4)C(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.